molecular formula C20H13N5OS B2399648 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203121-01-0

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2399648
CAS No.: 1203121-01-0
M. Wt: 371.42
InChI Key: NXASKLMCESVPMV-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes a benzimidazole moiety and a thiadiazole ring, contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzimidazole with 3-nitrobenzoyl chloride, followed by cyclization with thiourea to form the thiadiazole ring. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its combined benzimidazole and thiadiazole structure, which imparts distinct chemical and biological properties.

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological significance of this compound.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzimidazole and thiadiazole moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity:
Research indicates that compounds containing benzimidazole and thiadiazole rings exhibit significant antimicrobial properties. For instance, a study on similar derivatives showed potent activity against various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 3.125 µg/mL for certain derivatives .

2. Anticancer Properties:
The compound has been evaluated for its anticancer activity against various cancer cell lines. For example, derivatives of thiadiazole have demonstrated promising cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents like doxorubicin . The presence of specific substituents on the benzene rings has been shown to enhance anticancer efficacy.

3. Antioxidant Activity:
Antioxidant assays have revealed that certain derivatives possess significant free radical scavenging abilities. This activity is crucial for mitigating oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

Study Target Activity Findings
Study AAntitubercularSeven out of twenty-nine compounds showed potent activity against Mycobacterium tuberculosis with MICs of 3.125 µg/mL .
Study BAnticancerCompounds exhibited IC50 values ranging from 8.1 µg/mL to 12.8 µg/mL against MCF-7 breast cancer cells .
Study CAntioxidantNotable free radical scavenging activity was observed in several derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the following structural features:

  • Substituents on the Benzene Rings: The introduction of electron-withdrawing groups (e.g., chloro or nitro groups) can enhance or reduce biological activity depending on their position relative to other functional groups.
  • Thiadiazole Core: The thiadiazole ring is critical for antimicrobial and anticancer activities; modifications to this core can significantly impact efficacy.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5OS/c26-20(13-8-9-17-18(11-13)25-27-24-17)21-14-5-3-4-12(10-14)19-22-15-6-1-2-7-16(15)23-19/h1-11H,(H,21,26)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXASKLMCESVPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC5=NSN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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